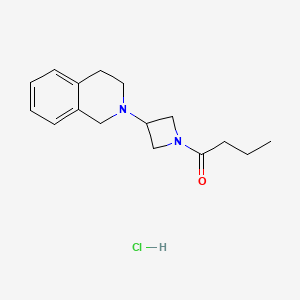
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds featuring dihydroisoquinoline and azetidine structures are significant in medicinal chemistry, given their potential biological activities. These compounds often serve as key intermediates in the synthesis of pharmaceuticals and complex organic molecules.
Synthesis Analysis
The synthesis of compounds related to dihydroisoquinolines and azetidines typically involves multi-step chemical processes. For example, Xia et al. (2013) described the synthesis of a N-substituted regioisomer of besifloxacin from a difluoroquinoline derivative and an aminoazepane in acetonitrile, yielding the product in 37% yield, demonstrating a complex synthetic pathway that could be analogous to the compound of interest (Xia, Chen, & Yu, 2013).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using NMR, mass spectrometry, and elemental analysis, as shown in the synthesis and characterization of complex quinoline derivatives (Xia et al., 2013). These techniques provide detailed information on the molecular architecture and functional groups present in the compound.
Chemical Reactions and Properties
Chemical reactions involving dihydroisoquinoline derivatives often leverage their reactivity towards nucleophiles and electrophiles. For instance, compounds with a dihydroisoquinoline moiety can undergo nucleophilic addition reactions, as demonstrated by Muramatsu et al. (2013), where tetrahydroisoquinolines were arylated via a nucleophilic addition mechanism (Muramatsu, Nakano, & Li, 2013).
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
- Synthesis and Characterization: The compound has been explored in various chemical syntheses and characterizations. For instance, the synthesis of related dihydroisoquinoline compounds involved reactions like condensation of aromatic amines with N-phenylacetamide and further transformations, indicating a complex synthetic route often associated with such chemicals (Chandrashekaraiah et al., 2014). Another study involved the synthesis of derivatives of dihydroisoquinoline, highlighting the versatility and adaptability of these compounds in chemical synthesis (Ouchi et al., 2002).
Biological Activities
- Antimicrobial and Antitubercular Activities: Compounds structurally related to 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride have been evaluated for their biological activities. Research has shown that similar compounds exhibit notable antimicrobial and antitubercular properties, underscoring their potential in therapeutic applications (Chandrashekaraiah et al., 2014). Additionally, studies on isoquinoline derivatives have revealed their antivirus activity against human respiratory diseases, though they do not inhibit neuraminidase activity as previously assumed (Shinkai & Nishimura, 1972).
Catalytic Applications
- Catalytic Uses in Organic Synthesis: The structure of dihydroisoquinoline, closely related to the compound , has been utilized in catalytic processes for the synthesis of various organic compounds. This demonstrates the utility of such compounds in facilitating or improving chemical reactions, indicative of their potential in industrial and pharmaceutical applications (Guggilapu et al., 2016).
Propriétés
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c1-2-5-16(19)18-11-15(12-18)17-9-8-13-6-3-4-7-14(13)10-17;/h3-4,6-7,15H,2,5,8-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQITVPUGILXISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(C1)N2CCC3=CC=CC=C3C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2496676.png)
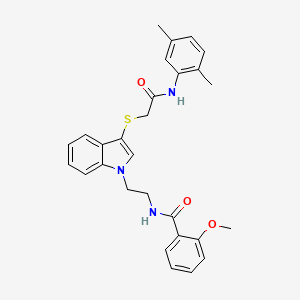
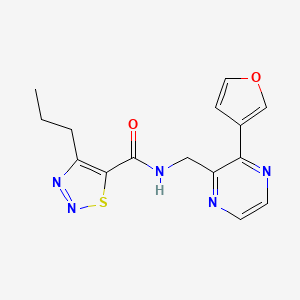
![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2496681.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2496683.png)

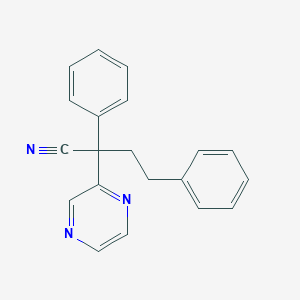

![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2496692.png)
![methyl 4-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2496693.png)

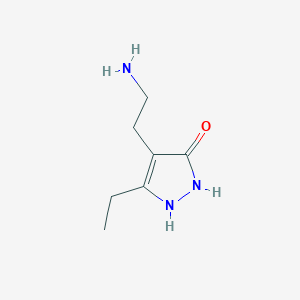
![[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride](/img/structure/B2496696.png)